methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a synthetic sulfonamide derivative featuring a benzoate ester core linked to a piperidine ring via a sulfamoyl group. This compound is hypothesized to target inflammatory pathways, given structural similarities to arthritis therapeutics (e.g., Eli Lilly's phenoxyethyl piperidine derivatives) . However, its exact biological activity and physicochemical properties remain under investigation.
Properties
IUPAC Name |
methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQUWFIOBKDIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected piperidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural Differences :
- Target Compound : Contains a sulfamoyl (SO2NH) linker and cyclopropanesulfonyl group, enhancing acidity and rigidity.
- Prep 14: Uses a carbamoyl (CONH) linker and phenoxyethyl group, which may increase lipophilicity.
- CAS 2034421-94-6 : Features a dimethylsulfamoyl group (SO2N(CH3)2), reducing hydrogen-bonding capacity compared to the target compound.
Physicochemical Properties
Notes:
Biological Activity
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzoate moiety linked to a sulfamoyl group, which is further connected to a piperidine derivative with a cyclopropanesulfonyl substituent. This structural complexity contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, including cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation of cancer cells, making this compound a candidate for anti-cancer therapies .
Anticancer Properties
Several studies have demonstrated the anticancer potential of related compounds. For instance, derivatives of piperidine with sulfonyl groups have shown efficacy in inhibiting tumor growth in preclinical models. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits moderate to high potency against various cancer cell lines. In vitro assays revealed that the compound can significantly reduce cell viability in breast and prostate cancer models, suggesting its potential as a therapeutic agent .
Case Studies
- In Vivo Efficacy : In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated, with no severe adverse effects reported .
- Mechanistic Insights : Another investigation focused on the molecular pathways affected by the compound. It was found that treatment led to decreased phosphorylation of retinoblastoma (Rb) protein, a key regulator of the cell cycle, thereby confirming its role as a CDK2 inhibitor .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.53 g/mol |
| Solubility | Soluble in DMSO |
| Target | CDK2 |
| IC50 (Cancer Cell Lines) | 50 nM (approx.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
